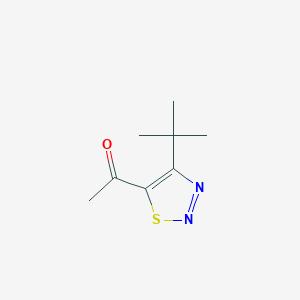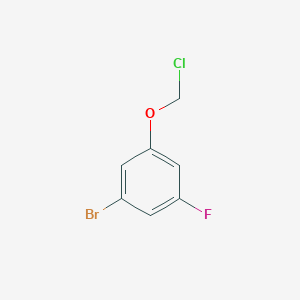
1-Bromo-3-(chloromethoxy)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(chloromethoxy)-5-fluorobenzene is an organohalogen compound that features a benzene ring substituted with bromine, chloromethoxy, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, chloromethoxy, and fluorine substituents onto a benzene ring. One common method involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with amine, thiol, or alkoxy groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(chloromethoxy)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: Employed in the study of biochemical pathways and interactions, particularly those involving halogenated aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(chloromethoxy)-5-fluorobenzene depends on its specific application
Covalent Bond Formation: The bromine and chloromethoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions with positively charged residues or ions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be compared with other halogenated benzene derivatives:
1-Bromo-3-chlorobenzene: Lacks the chloromethoxy and fluorine groups, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Lacks the chloromethoxy group, which can limit its reactivity in nucleophilic substitution reactions.
1-Chloro-3-(chloromethoxy)-5-fluorobenzene: Similar structure but with chlorine instead of bromine, which can affect its reactivity and interaction with biological targets.
The unique combination of bromine, chloromethoxy, and fluorine substituents in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H5BrClFO |
|---|---|
Molekulargewicht |
239.47 g/mol |
IUPAC-Name |
1-bromo-3-(chloromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2 |
InChI-Schlüssel |
GHHTWEBZHAKHNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13186479.png)


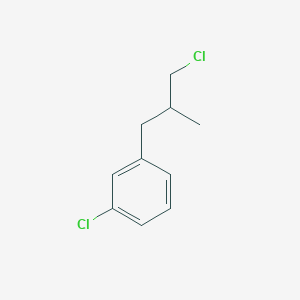
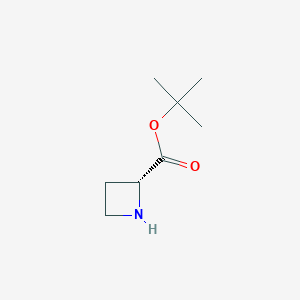

amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
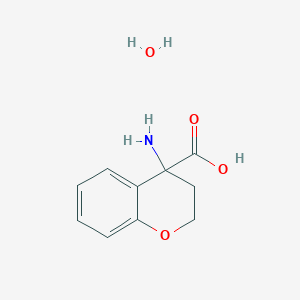
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
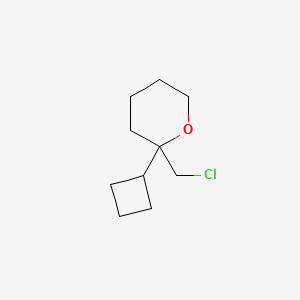
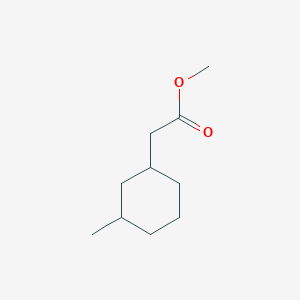
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
